Lower Molecular Weight vs. MD77 Enhances Ligand Efficiency
The target compound (MW = 283.26 g/mol) is approximately 98 Da lighter than the prototypical furazan lead MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide; MW ≈ 381.7 g/mol, C₁₆H₉ClF₃N₃O₂). This difference arises from replacement of the 4-CF₃ group with 4-F on the benzamide ring and the 4-Cl with H on the oxadiazole phenyl ring [1]. The lower molecular weight translates to a higher ligand efficiency floor: if both compounds were equipotent, the target compound would exhibit ~35% higher ligand efficiency (LE = 1.4 pIC₅₀ / heavy atom count). This is relevant for fragment-based or efficiency-driven lead optimization programs where MD77’s molecular weight may limit further elaboration.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 283.26 g/mol; 21 heavy atoms |
| Comparator Or Baseline | MD77: ~381.7 g/mol; 27 heavy atoms |
| Quantified Difference | ΔMW ≈ -98 g/mol; 6 fewer heavy atoms |
| Conditions | Calculated from molecular formulae: target C₁₅H₁₀FN₃O₂; MD77 C₁₆H₉ClF₃N₃O₂ |
Why This Matters
Lower MW provides greater headroom for downstream optimization without exceeding typical lead-likeness thresholds (MW < 350), a practical procurement consideration when selecting starting scaffolds for medicinal chemistry campaigns.
- [1] Masciocchi D, Villa S, Meneghetti F, Pedretti A, Barlocco D, Legnani L, et al. Biological and computational evaluation of an oxadiazole derivative (MD77) as a new lead for direct STAT3 inhibitors. MedChemComm. 2012;3(5):592–599. doi:10.1039/c2md20018j. View Source
